An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-methylpyrimidine. This versatile heterocyclic compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique reactivity profile, characterized by the differential electrophilicity of its two chlorine atoms, makes it an invaluable building block for the targeted synthesis of complex molecular architectures. This document consolidates essential data, presents detailed experimental protocols, and visualizes key chemical transformations to serve as a practical resource for researchers and professionals in drug discovery and development.
Chemical Identity and Physical Properties
2,4-Dichloro-5-methylpyrimidine is a dihalogenated pyrimidine (B1678525) derivative. Its core structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5.
Table 1: Chemical Identifiers for 2,4-Dichloro-5-methylpyrimidine
| Identifier | Value |
| CAS Number | 1780-31-0[1] |
| Molecular Formula | C₅H₄Cl₂N₂[1] |
| Molecular Weight | 163.00 g/mol [1] |
| IUPAC Name | 2,4-dichloro-5-methylpyrimidine |
| Synonyms | 5-Methyl-2,4-dichloropyrimidine, Pyrimidine, 2,4-dichloro-5-methyl- |
| InChI Key | DQXNTSXKIUZJJS-UHFFFAOYSA-N[1] |
| SMILES | Cc1cnc(Cl)nc1Cl[1] |
Table 2: Physicochemical Properties of 2,4-Dichloro-5-methylpyrimidine
| Property | Value | Reference |
| Appearance | White to off-white or light yellow low melting solid | [2] |
| Melting Point | 26-28 °C | [1] |
| Boiling Point | 108-109 °C at 11 mmHg | [1] |
| Density | 1.39 g/mL at 25 °C | [1] |
| Solubility | Soluble in chloroform (B151607), ether, ethyl acetate (B1210297), and toluene. | |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |
| Refractive Index | 1.6300 (estimate) |
Spectral Data
The structural characterization of 2,4-dichloro-5-methylpyrimidine is supported by various spectroscopic techniques.
Table 3: NMR Spectral Data for 2,4-Dichloro-5-methylpyrimidine
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H NMR | 8.35 | s | CDCl₃ |
| 2.39 | s | CDCl₃ | |
| ¹³C NMR | 162.5 | s | CDCl₃ |
| 160.0 | s | CDCl₃ | |
| 158.2 | s | CDCl₃ | |
| 129.1 | s | CDCl₃ | |
| 15.8 | s | CDCl₃ |
Synthesis of 2,4-Dichloro-5-methylpyrimidine
The most common and industrially scalable synthesis of 2,4-dichloro-5-methylpyrimidine involves the chlorination of 5-methyluracil (thymine) using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Caption: Synthetic pathway for 2,4-dichloro-5-methylpyrimidine.
Experimental Protocol: Synthesis from 5-Methyluracil
This protocol describes a general procedure for the synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil.
Materials:
-
5-methyluracil (thymine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a catalyst and acid scavenger)
-
Toluene (solvent)
-
Ice water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil and toluene.
-
Slowly add phosphorus oxychloride to the suspension. If used, N,N-diethylaniline is added dropwise at this stage.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,4-dichloro-5-methylpyrimidine can be further purified by vacuum distillation or column chromatography.
Reactivity and Applications in Drug Development
The synthetic utility of 2,4-dichloro-5-methylpyrimidine lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the sequential introduction of different nucleophiles, making it a valuable scaffold for building diverse molecular libraries.
Caption: Regioselective nucleophilic substitution of 2,4-dichloro-5-methylpyrimidine.
This selective reactivity is exploited in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. 2,4-Dichloro-5-methylpyrimidine serves as a key starting material for the synthesis of dianilinopyrimidine derivatives, which have shown potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3]
Caption: Role of 2,4-dichloro-5-methylpyrimidine as a precursor to kinase inhibitors.
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Accurately weigh 10-20 mg of 2,4-dichloro-5-methylpyrimidine for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
As 2,4-dichloro-5-methylpyrimidine is a low-melting solid, a small amount of the sample can be placed directly on the ATR crystal. Alternatively, a thin film can be prepared by melting a small amount of the solid between two KBr plates.
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Place the sample on the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of 2,4-dichloro-5-methylpyrimidine (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
GC Column: A nonpolar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-300
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic.
Safety and Handling
2,4-Dichloro-5-methylpyrimidine is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
2,4-Dichloro-5-methylpyrimidine is a fundamentally important building block in modern organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a valuable tool for medicinal chemists. This technical guide provides a consolidated resource of its key characteristics and experimental protocols to facilitate its effective use in research and development.
References
- 1. 2,4-ジクロロ-5-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
